molecular formula C9H16O4S B14620730 Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylbutanoate CAS No. 58029-84-8

Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylbutanoate

Katalognummer: B14620730
CAS-Nummer: 58029-84-8
Molekulargewicht: 220.29 g/mol
InChI-Schlüssel: LCEQKMZEIAPJEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylbutanoate is an organic compound with the molecular formula C10H18O4S. This compound is characterized by the presence of a sulfanyl group attached to a butanoate ester, making it a versatile molecule in organic synthesis and various industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylbutanoate typically involves the reaction of methyl 4-bromobutanoate with methyl thioglycolate in the presence of a base such as sodium methoxide. The reaction is carried out in a solvent like methanol or dichloromethane at room temperature. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylbutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylbutanoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various fields, from organic synthesis to industrial applications .

Eigenschaften

CAS-Nummer

58029-84-8

Molekularformel

C9H16O4S

Molekulargewicht

220.29 g/mol

IUPAC-Name

methyl 4-(2-methoxy-2-oxoethyl)sulfanyl-2-methylbutanoate

InChI

InChI=1S/C9H16O4S/c1-7(9(11)13-3)4-5-14-6-8(10)12-2/h7H,4-6H2,1-3H3

InChI-Schlüssel

LCEQKMZEIAPJEU-UHFFFAOYSA-N

Kanonische SMILES

CC(CCSCC(=O)OC)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.